molecular formula C18H23N3 B12833691 N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine

Katalognummer: B12833691
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: IESAGMHLMPPIBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also features a benzyl group attached to the piperidine ring and a pyridin-4-amine group. This structure gives the compound unique chemical and physical properties that make it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine typically involves the reaction of 1-benzylpiperidine with pyridin-4-amine. The process may include several steps such as:

    Formation of 1-Benzylpiperidine: This can be achieved by the reduction of N-benzylpiperidin-4-one using a reducing agent like sodium borohydride.

    Alkylation Reaction: The 1-benzylpiperidine is then reacted with a suitable alkylating agent to introduce the pyridin-4-amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-4-amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-one, while reduction may produce this compound derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(Furan-2-ylmethyl)pyridin-2-amine
  • N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is unique due to its specific combination of a piperidine ring, benzyl group, and pyridin-4-amine group This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds

Eigenschaften

Molekularformel

C18H23N3

Molekulargewicht

281.4 g/mol

IUPAC-Name

N-[(1-benzylpiperidin-4-yl)methyl]pyridin-4-amine

InChI

InChI=1S/C18H23N3/c1-2-4-17(5-3-1)15-21-12-8-16(9-13-21)14-20-18-6-10-19-11-7-18/h1-7,10-11,16H,8-9,12-15H2,(H,19,20)

InChI-Schlüssel

IESAGMHLMPPIBS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CNC2=CC=NC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.